3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one
Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is a heterocyclic compound that contains an oxadiazole ring, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The chlorophenyl group can be introduced via a nucleophilic substitution reaction, and the morpholine moiety can be added through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Material Science: The compound is explored for its use in the development of high-energy materials and polymers.
Biology: It is investigated for its role in enzyme inhibition and receptor binding studies.
Industry: The compound is used in the synthesis of various intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. The chlorophenyl group enhances lipophilicity, aiding in membrane permeability, while the morpholine moiety can interact with polar sites on proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
Uniqueness
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the morpholine moiety, which imparts additional pharmacological properties and enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-12-3-1-11(2-4-12)15-17-13(22-18-15)5-6-14(20)19-7-9-21-10-8-19/h1-4H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBCFRWRHGTDKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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